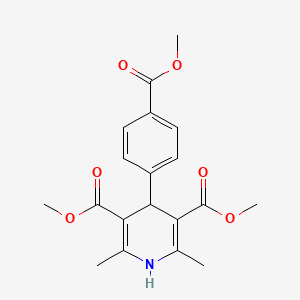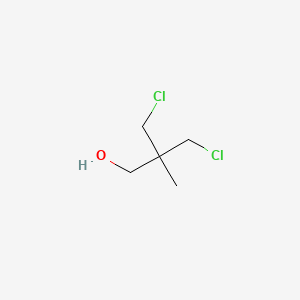
3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol
説明
3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol: is an organic compound with the molecular formula C5H10Cl2O . It is a colorless to pale yellow liquid with a characteristic odor. This compound is used in various chemical synthesis processes and has applications in different industries, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol typically involves the chlorination of 2-methylpropan-1-ol. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and reaction time to avoid over-chlorination.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large reactors with continuous monitoring of reaction parameters. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation and other separation techniques.
化学反応の分析
Types of Reactions:
Oxidation: 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide, amine, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: Formation of 3-chloro-2-(chloromethyl)-2-methylpropanoic acid.
Reduction: Formation of 3-chloro-2-(chloromethyl)-2-methylpropan-1-amine.
Substitution: Formation of 3-hydroxy-2-(chloromethyl)-2-methylpropan-1-ol.
科学的研究の応用
Chemistry: 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of complex molecules for research and development.
Biology: In biological research, this compound is used to study the effects of chlorinated organic compounds on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its derivatives have potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: In the agrochemical industry, this compound is used in the synthesis of pesticides and herbicides. It is also employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is primarily due to the presence of the chloromethyl group, which is highly electrophilic and can undergo nucleophilic attack.
Molecular Targets and Pathways:
Proteins: The compound can modify amino acid residues in proteins, affecting their activity and stability.
DNA: It can interact with nucleophilic sites in DNA, potentially leading to mutations or other genetic alterations.
Cell Membranes: The compound can disrupt cell membranes by interacting with lipid components, affecting membrane integrity and function.
類似化合物との比較
- 3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride
- 2-Chloro-3-chloromethyl-5,7-dimethylquinoline
- 2-Chloro-3-chloromethyl-6,7-dimethylquinoline
Comparison: 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol is unique due to its specific structure, which includes a chloromethyl group attached to a tertiary carbon. This structural feature imparts distinct reactivity and properties compared to other chlorinated compounds. For example, the presence of the tertiary carbon makes it more resistant to certain types of chemical reactions, such as elimination, compared to compounds with primary or secondary chloromethyl groups.
特性
IUPAC Name |
3-chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2O/c1-5(2-6,3-7)4-8/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOANJBQUOFJQHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201761 | |
| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.04 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5355-54-4 | |
| Record name | 3-Chloro-2-(chloromethyl)-2-methyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5355-54-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005355544 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-(chloromethyl)-2-methylpropan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.943 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-ethyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15080126.png)
![N-[(E)-(2-methoxyphenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B15080132.png)
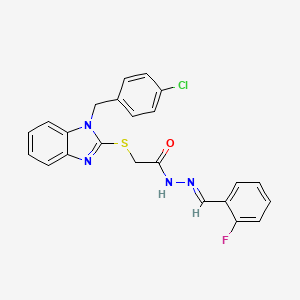
![4-[({7-[(4-carboxyanilino)sulfonyl]-9H-fluoren-2-yl}sulfonyl)amino]benzoic acid](/img/structure/B15080141.png)
![2-phenyl-N-{2,2,2-trichloro-1-[({4-[(E)-phenyldiazenyl]phenyl}carbamothioyl)amino]ethyl}acetamide](/img/structure/B15080146.png)
![2-(3,4-dimethoxyphenyl)-1H-imidazo[4,5-b]phenazine](/img/structure/B15080168.png)
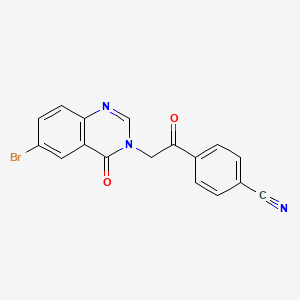
![2-{[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-phenylethylidene]acetohydrazide](/img/structure/B15080188.png)
![4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15080194.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15080196.png)
![N-[4-(butan-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B15080212.png)
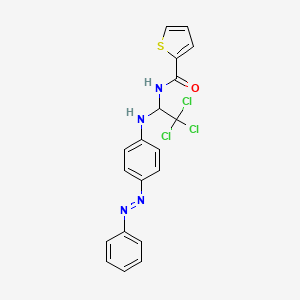
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B15080218.png)
